molecular formula C14H10ClFO2 B6403686 3-(4-Chloro-3-methylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261936-80-4

3-(4-Chloro-3-methylphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6403686
CAS RN: 1261936-80-4
M. Wt: 264.68 g/mol
InChI Key: LFIWOHHVKVOUMT-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)-4-fluorobenzoic acid (95%) is a fluorinated aromatic acid compound with a wide range of applications in the fields of organic chemistry, pharmaceuticals, and materials science. It is a versatile organic building block for the synthesis of a variety of chemicals, including drugs and polymers. This compound is also known as 4-Fluoro-3-methyl-4-chlorophenylacetic acid, 4-Fluoro-3-methyl-4-chlorobenzoic acid, and 4-Fluoro-3-methyl-4-chlorophenyl-acetic acid.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)-4-fluorobenzoic acid (95%) is not well understood. It is believed that this compound acts as an inhibitor of enzymes involved in the metabolism of various compounds. It is also believed to interfere with the activity of certain proteins and enzymes, resulting in the inhibition of metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-3-methylphenyl)-4-fluorobenzoic acid (95%) are not well understood. However, this compound has been shown to have a variety of effects on cells and tissues, including the inhibition of certain enzymes and proteins. It has also been shown to have antioxidant and anti-inflammatory properties. Additionally, this compound has been shown to have some potential anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Chloro-3-methylphenyl)-4-fluorobenzoic acid (95%) in laboratory experiments include its high yield of the desired product and its versatility as a starting material for the synthesis of a variety of organic compounds. Additionally, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. It is not very stable in the presence of light or heat and can decompose over time. Additionally, the reaction conditions necessary for the synthesis of this compound can be difficult to control, which can lead to inconsistent results.

Future Directions

The future directions for the use of 3-(4-Chloro-3-methylphenyl)-4-fluorobenzoic acid (95%) include further research into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals, materials science, and organic synthesis. Additionally, research into the mechanisms of action of this compound and its potential therapeutic effects may lead to the development of new drugs or therapies. Furthermore, research into the stability of this compound and its potential applications in the synthesis of a variety of organic compounds could lead to new and improved synthetic methods. Finally, further research into the potential of this compound as a building block for the synthesis of other organic compounds could lead to the development of new and improved materials.

Synthesis Methods

The synthesis of 3-(4-Chloro-3-methylphenyl)-4-fluorobenzoic acid (95%) is typically done by the Knoevenagel condensation reaction of 4-chloro-3-methylphenylacetic acid and 4-fluorobenzaldehyde in the presence of a base catalyst such as sodium hydroxide. This reaction proceeds in a one-pot reaction with a high yield of the desired product.

Scientific Research Applications

3-(4-Chloro-3-methylphenyl)-4-fluorobenzoic acid (95%) is widely used in scientific research for the synthesis of various compounds. It is used as a starting material for the synthesis of a variety of organic compounds including pharmaceuticals, polymers, dyes, and other organic materials. It is also used as a building block for the synthesis of various organic compounds such as amino acids, peptides, steroids, and other bioactive molecules. Additionally, this compound is used in the synthesis of a variety of materials such as polymers, dyes, and other organic materials.

properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-6-9(2-4-12(8)15)11-7-10(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIWOHHVKVOUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690391
Record name 4'-Chloro-6-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261936-80-4
Record name 4'-Chloro-6-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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